molecular formula C15H17N3O2 B14866773 N-(2,3-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,3-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14866773
M. Wt: 271.31 g/mol
InChI Key: CYLNGSYDAMBQMO-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a phenyl ring substituted with dimethyl groups, a pyridazinone ring, and an acetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can be achieved through a multi-step process:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Acetamide Formation: The acetamide group can be introduced by reacting the pyridazinone derivative with an acylating agent such as acetyl chloride or acetic anhydride.

    Substitution on the Phenyl Ring: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using dimethylbenzene and an alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl ring or the pyridazinone ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Acylating Agents: Acetyl chloride, acetic anhydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require further experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: can be compared to other acetamide derivatives and pyridazinone-containing compounds.

    N-(2,3-dimethylphenyl)acetamide: Lacks the pyridazinone ring but shares the phenylacetamide structure.

    2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide: Lacks the dimethylphenyl group but contains the pyridazinone and acetamide moieties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and chemical reactivity compared to its simpler analogs.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C15H17N3O2/c1-10-5-4-6-13(12(10)3)16-14(19)9-18-15(20)8-7-11(2)17-18/h4-8H,9H2,1-3H3,(H,16,19)

InChI Key

CYLNGSYDAMBQMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C)C

Origin of Product

United States

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